4-(trans-4-Ethylcyclohexyl)benzoic acid
Overview
Description
4-(trans-4-Ethylcyclohexyl)benzoic acid is a chemical compound with the molecular formula C15H19NO2. It is a derivative of benzoic acid, where an ethyl group is attached to the fourth carbon of a trans-4-ethylcyclohexyl ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(trans-4-ethylcyclohexyl)benzene as the starting material.
Reaction Steps: The benzene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine. The amine is then subjected to a carboxylation reaction to introduce the carboxylic acid group.
Reaction Conditions: Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. Reduction of the nitro group to an amine can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. Carboxylation is typically performed using carbon dioxide under high pressure and temperature.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using recrystallization techniques, where the compound is dissolved in a suitable solvent and then allowed to crystallize out as pure crystals.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as the corresponding aldehyde or ketone.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: 4-(trans-4-ethylcyclohexyl)benzaldehyde or 4-(trans-4-ethylcyclohexyl)benzophenone.
Reduction Products: 4-(trans-4-ethylcyclohexyl)benzyl alcohol or 4-(trans-4-ethylcyclohexyl)benzaldehyde.
Substitution Products: Brominated or chlorinated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: 4-(trans-4-Ethylcyclohexyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(trans-4-ethylcyclohexyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(trans-4-Methylcyclohexyl)benzoic acid: Similar structure with a methyl group instead of an ethyl group.
4-(trans-4-Propylcyclohexyl)benzoic acid: Similar structure with a propyl group instead of an ethyl group.
4-(trans-4-Butylcyclohexyl)benzoic acid: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in the trans-4-ethylcyclohexyl ring gives 4-(trans-4-ethylcyclohexyl)benzoic acid unique chemical and physical properties compared to its analogs. This structural difference can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHWZDXZFNEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553239 | |
Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87592-41-4 | |
Record name | 4-(4-Ethylcyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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